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Compound of Interest

Compound Name: Desyl chloride

Cat. No.: B177067

This document provides a detailed protocol for the synthesis of desyl chloride (2-chloro-1,2-
diphenylethanone) from benzoin. The primary method described involves the reaction of
benzoin with thionyl chloride in the presence of pyridine.[1] This protocol is intended for
researchers and professionals in the fields of organic chemistry and drug development.

Reaction Overview

The synthesis involves the conversion of the hydroxyl group in benzoin to a chloride using
thionyl chloride. Pyridine is used as a solvent and also to neutralize the hydrogen chloride
(HCI) and sulfur dioxide (SO:2) byproducts generated during the reaction.[1] The overall reaction
Is a nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis based on a
literature procedure.[1]
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Parameter Value Notes

Reactants

Benzoin 100 g (0.47 mole) Starting material
Pyridine 50 g (57 mL) Solvent and base
Thionyl Chloride 75 g (46 mL, 0.63 mole) Chlorinating agent

Reaction Conditions

Reaction Time ~1 hour

After addition of thionyl

chloride
) Addition of thionyl chloride is
Temperature Cooled in a water bath ]
exothermic
Purification
o Petroleum ether is also an
Recrystallization Solvent 450 mL of 95% Ethanol

option[1]

Product Yield & Properties

Crude Product Yield ~125¢ Before recrystallization
Final Product Yield 80-86 g (74—79%) Colorless crystals
Melting Point 66-67 °C For the first crop of crystals[1]

Experimental Workflow

The diagram below illustrates the key steps in the synthesis, workup, and purification of desyl

chloride from benzoin.
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1. Preparation

Dissolve 100g Benzoin
in 50g Pyridine with heating

Cool solution in ice bath
until solid

Grind the solid mass

2. Reaction

Slowly add 75g Thionyl Chloride
with stirring and cooling

Reaction mixture becomes hot,
evolves SO2 and HCI

Mixture sets to a
light yellow solid (~1 hr)

3. Workup|& Isolation

| Add water and grind solid |

Filter the solid

Triturate solid twice with water

.

| Filter by suction and press dry|

'

Dry to constant weight
(Yield: ~125g crude)

4. Purification

Dissolve crude product in
450 mL boiling 95% alcohol

Filter the hot solution

Cool filtrate to crystallize

Collect crystals (779)

Cool mother liquor for
second crop (9g)

Total Yield: 80-86g (74-79%)

Click to download full resolution via product page

Caption: Workflow for the synthesis of desyl chloride from benzoin.
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Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment:

1-liter beaker

e Magnetic stirrer and stir bar (or manual stirring rod)
 Ice bath and water bath

e Heating source (e.g., hot plate)

e Buchner funnel and suction flask

 Filter paper

o Glassware for recrystallization

» Desiccator with sulfuric acid or calcium chloride

Reagents:

Benzoin (100 g, 0.47 mole)

Pyridine (50 g, 57 mL)

Thionyl chloride (SOCI2) (75 g, 46 mL, 0.63 mole)

95% Ethanol

Distilled water

Procedure:
e Preparation of Benzoin Solution:

o In a 1-liter beaker, combine 100 g of benzoin and 50 g of pyridine.
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o Heat the mixture gently with stirring until the benzoin is completely dissolved.
o Cool the resulting solution in an ice bath until it solidifies.

o Coarsely grind the solidified mass.[1]

e Reaction with Thionyl Chloride:

o Caution: This step should be performed in a well-ventilated fume hood as significant
amounts of sulfur dioxide and hydrogen chloride gas are evolved.[1]

o Place the beaker containing the ground benzoin-pyridine mass in a water bath for cooling.

o Slowly add 75 g of thionyl chloride in small portions with vigorous stirring. The reaction is
exothermic, and the mixture will become quite hot after each addition.[1]

o Continue stirring. The mixture will initially become a paste and then solidify into a light
yellow mass.

o Allow the reaction to stand for approximately one hour after the final addition of thionyl
chloride.[1]

o Workup and Isolation of Crude Product:
o After the reaction period, add water to the solid mass and coarsely grind the solid.
o Filter the solid using a Buchner funnel.

o To remove residual pyridine and salts, finely triturate the solid twice with water, filtering by
suction after each wash.[1]

o Press the filtered solid as dry as possible on the funnel.

o Dry the resulting white powder to a constant weight over sulfuric acid or calcium chloride
in a desiccator. The yield of the crude product is approximately 125 g.[1]

 Purification by Recrystallization:

o Transfer the crude desyl chloride to a flask and add 450 mL of 95% ethanol.
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o Heat the mixture to boiling to dissolve the solid.
o Filter the hot solution to remove any insoluble impurities.
o Cool the filtrate with running water to induce crystallization.

o Collect the resulting colorless crystals by filtration. This first crop should yield
approximately 77 g with a melting point of 66—67 °C.[1]

o To obtain a second crop, cool the mother liquor in an ice-salt mixture. An additional 9 g of
crystals melting at 65-66 °C can be obtained.[1]

o The total yield of purified desyl chloride is between 80-86 g, which corresponds to a 74—
79% theoretical yield.[1]

Storage:

o Desyl chloride is sensitive to sunlight and can decompose and turn brown upon exposure. It
should be stored in dark bottles to maintain its stability.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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